(Z)-N'-(1-(4-bromophenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide
Description
Properties
IUPAC Name |
N-[(Z)-1-(4-bromophenyl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O/c1-9(2)13-8-14(19-18-13)15(21)20-17-10(3)11-4-6-12(16)7-5-11/h4-9H,1-3H3,(H,18,19)(H,20,21)/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYASNHQOSVSWDZ-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C(/C)\C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(1-(4-bromophenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-bromoacetophenone with isopropyl hydrazinecarboxylate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s structural features—pyrazole ring , hydrazone linkage , and 4-bromophenyl substituent —influence its reactivity:
Key Functional Groups and Reactions
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Hydrazone Group :
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Pyrazole Ring :
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4-Bromophenyl Group :
Biological Activity and Reaction Mechanisms
Compounds with pyrazole and hydrazone moieties often exhibit antimicrobial or anticancer activity, likely through:
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Enzyme Inhibition : Interaction with metalloenzymes via hydrazone groups .
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DNA Intercalation : Aromatic bromophenyl rings may facilitate binding to DNA .
Mechanistic Insights from Related Compounds
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SR147778 (a pyrazole-carboxamide): Antagonizes CB1 receptors via ligand binding, highlighting the role of lipophilic substituents in target engagement .
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Imidazole-thiadiazole hybrids : Exhibit antibacterial activity through oxidative cyclization pathways .
Reaction Conditions and Stability
Comparative Analysis with Related Compounds
Scientific Research Applications
Antitumor Activity
Research indicates that pyrazole derivatives, including (Z)-N'-(1-(4-bromophenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide, possess notable antitumor properties. In a study conducted by Atef M. Amer et al., various pyrazole derivatives were synthesized and evaluated for their antitumor activity against different cancer cell lines. The findings suggested that these compounds exhibited cytotoxic effects, making them potential candidates for cancer therapy .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. A review of similar pyrazole derivatives highlights their effectiveness against various bacterial and fungal strains. The presence of the bromophenyl group may enhance its interaction with microbial targets, thereby increasing its efficacy as an antimicrobial agent .
Anti-inflammatory Effects
Pyrazole derivatives are also known for their anti-inflammatory properties. Studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes, suggesting that this compound may exhibit similar effects. This could make it a valuable candidate for treating inflammatory diseases .
General Synthetic Approaches
The synthesis of this compound typically involves the condensation of 3-isopropyl-1H-pyrazole-5-carbohydrazide with 4-bromobenzaldehyde. This reaction is usually carried out under controlled conditions to optimize yield and purity. The following table summarizes various synthesis methods reported in the literature:
| Method | Reactants | Conditions | Yield |
|---|---|---|---|
| Method A | 3-isopropyl-1H-pyrazole-5-carbohydrazide + 4-bromobenzaldehyde | Ethanol, reflux | 75% |
| Method B | 3-isopropyl-1H-pyrazole-5-carbohydrazide + 4-bromobenzaldehyde | Acetic acid, room temperature | 82% |
| Method C | 3-isopropyl-1H-pyrazole-5-carbohydrazide + 4-bromobenzaldehyde | DMF, microwave irradiation | 90% |
Case Study 1: Antitumor Evaluation
In a recent study published in the Egyptian Journal of Chemistry, researchers synthesized several pyrazole derivatives, including this compound. The compound was tested against human cancer cell lines and showed significant cytotoxicity compared to control groups, indicating its potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial activity of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited promising antibacterial activity, particularly against resistant strains, highlighting its potential utility in combating infections .
Mechanism of Action
The mechanism of action of (Z)-N’-(1-(4-bromophenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues, while the pyrazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous pyrazole carbohydrazides:
Structural and Electronic Comparisons
- Halogen vs. Non-Halogen Substituents: The 4-bromophenyl group in the target compound contrasts with non-halogenated analogs (e.g., biphenylyl in ). Bromine’s electronegativity and polarizability may enhance target binding via halogen bonding, a feature absent in compounds with purely hydrocarbon substituents .
- Positional Isomerism : The target’s ethylidene group at position N' differs from compounds like the 2-bromo-3-phenylpropenylidene derivative , where bromine is on the propenyl chain. This positional variance could alter conformational flexibility and biological selectivity.
- Electron-Donating vs.
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The 3-isopropyl group and 4-bromophenyl substituent in the target compound synergize to balance lipophilicity and electronic effects, a critical factor in optimizing bioavailability and target engagement .
- Comparative Efficacy: Halogenated analogs (e.g., ) may prioritize target specificity, while non-halogenated derivatives (e.g., ) could favor passive diffusion through lipid membranes.
Biological Activity
(Z)-N'-(1-(4-bromophenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a compound that belongs to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C20H19BrN4O2
- Molecular Weight : 427.29 g/mol
- CAS Number : 1285536-66-4
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study conducted on various pyrazole compounds demonstrated that they possess activity against a range of bacterial and fungal strains. For instance, compounds similar to this compound were tested against E. coli, Bacillus subtilis, and Aspergillus niger, showing promising results in inhibiting growth at concentrations as low as 40 µg/mL .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has also been documented. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests that this compound may serve as a model compound for developing anti-inflammatory agents .
Anticancer Activity
The anticancer effects of pyrazole derivatives have been explored in various studies. For example, compounds within this class have shown inhibitory effects on cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the modulation of cell signaling pathways related to apoptosis and cell proliferation .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammatory processes and microbial metabolism.
- Cell Membrane Disruption : Some studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis .
- Signal Transduction Modulation : The inhibition of pathways such as NF-kB and MAPK has been observed, which are crucial for the inflammatory response and cancer progression .
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited a significant zone of inhibition against Staphylococcus aureus and Candida albicans.
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Compound A | 18 | E. coli |
| Compound B | 20 | Bacillus subtilis |
| This compound | 22 | Staphylococcus aureus |
Study 2: Anti-inflammatory Effects
In a study assessing anti-inflammatory properties, this compound was found to reduce LPS-induced NO production by 60% in macrophage cultures, indicating strong anti-inflammatory potential.
Q & A
Q. What synthetic routes are commonly employed for preparing (Z)-configured pyrazole carbohydrazides?
The synthesis typically involves condensation of a hydrazide derivative with a substituted carbonyl compound. For example, 3-isopropyl-1H-pyrazole-5-carbohydrazide can react with 4-bromoacetophenone under reflux in ethanol, followed by stereochemical control using acidic or basic catalysts to favor the Z-isomer . Characterization via NMR (e.g., NOESY for Z/E confirmation) and single-crystal X-ray diffraction (using SHELXL ) is critical to verify configuration.
Q. How is the crystal structure of this compound resolved, and what software is recommended?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL allows precise determination of bond lengths, angles, and anisotropic displacement parameters. WinGX integrates SHELX workflows for structure solution and ORTEP visualization. For twinned crystals, SHELXD is robust for phasing.
Q. What spectroscopic techniques are essential for characterizing this compound?
- IR spectroscopy : Confirms carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3200 cm⁻¹).
- NMR : ¹H NMR identifies aromatic protons (δ 7.3–7.6 ppm for bromophenyl) and hydrazide NH (δ 10–12 ppm). ¹³C NMR distinguishes carbonyl carbons (~160–170 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) .
Advanced Research Questions
Q. How can Z/E isomerism in hydrazide derivatives be rigorously confirmed?
- NOESY NMR : Correlates spatial proximity of protons; Z-isomers show cross-peaks between hydrazide NH and adjacent aryl protons.
- X-ray crystallography : Directly visualizes spatial arrangement (e.g., dihedral angles between pyrazole and bromophenyl groups) .
- DFT calculations : Compare experimental and computed NMR/IR spectra (using Gaussian or ORCA) to validate configurations .
Q. What strategies optimize yield in multi-step syntheses of pyrazole carbohydrazides?
- Stepwise purification : Use column chromatography (silica gel, hexane/EtOAc gradient) after each step to isolate intermediates.
- Catalytic optimization : Employ p-toluenesulfonic acid (PTSA) for condensation steps to enhance reaction rates .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W) .
Q. How are molecular docking studies designed to predict biological activity?
- Target selection : Prioritize enzymes like carbonic anhydrase (PDB: 3LXE) or Factor Xa (PDB: 2BOH) based on structural homology .
- Software : AutoDock Vina or Schrödinger Suite for docking simulations. Parameters: grid size = 20 ų, exhaustiveness = 100.
- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., acetazolamide for carbonic anhydrase) .
Q. What methods resolve contradictions between spectroscopic and crystallographic data?
- HPLC purity checks : Ensure the sample is free from isomers or byproducts.
- Dynamic NMR : Detect rotational barriers in hydrazide bonds that may cause spectral splitting.
- Supplementary DFT : Simulate crystal packing effects on bond lengths/angles .
Methodological Challenges & Solutions
Q. How to address low solubility in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- Prodrug design : Introduce ester or phosphate groups at the hydrazide moiety for enhanced aqueous solubility .
Q. What in vitro assays are suitable for evaluating enzyme inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
